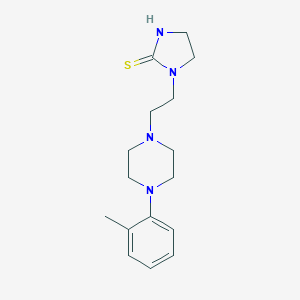
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of imidazolidinethiones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in the regulation of cellular processes. For instance, it has been shown to activate the nitric oxide pathway, which plays a crucial role in the regulation of blood pressure and vascular function.
Biochemical and Physiological Effects:
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce blood pressure, improve insulin sensitivity, and reduce oxidative stress. Moreover, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- in laboratory experiments offers several advantages, including its relatively low toxicity and high potency. However, its use is limited by its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-. One potential area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, the development of more efficient synthesis methods and formulations could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- can be achieved through several methods, including the reaction of 2-mercaptoimidazoline with 4-(2-methylphenyl)-1-piperazineethanamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to give the desired product.
Aplicaciones Científicas De Investigación
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including antihypertensive, anti-inflammatory, and antioxidant effects. Moreover, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
Propiedades
Número CAS |
166772-80-1 |
|---|---|
Nombre del producto |
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- |
Fórmula molecular |
C16H24N4S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]imidazolidine-2-thione |
InChI |
InChI=1S/C16H24N4S/c1-14-4-2-3-5-15(14)19-11-8-18(9-12-19)10-13-20-7-6-17-16(20)21/h2-5H,6-13H2,1H3,(H,17,21) |
Clave InChI |
WTMOSKJYWLHYEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
Otros números CAS |
166772-80-1 |
Sinónimos |
1-(2-(4-o-Tolyl-1-piperazinyl)ethyl)-1H-imidazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



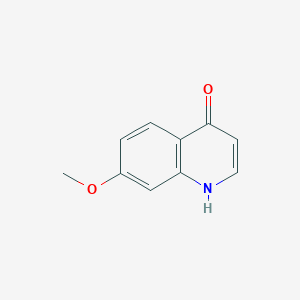

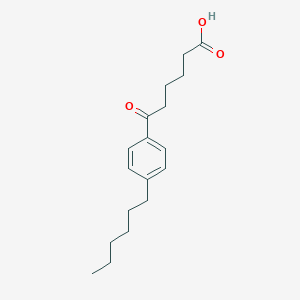
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
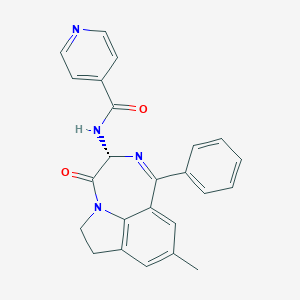
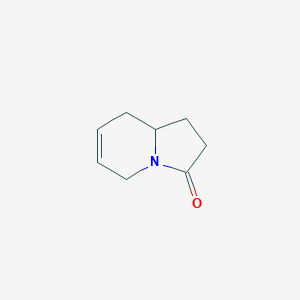
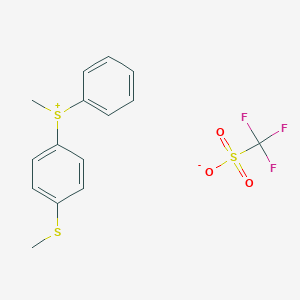
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)